molecular formula C20H28O2 B1252698 Sugikurojin A

Sugikurojin A

Cat. No. B1252698
M. Wt: 300.4 g/mol
InChI Key: NVXMKMSYGAERCC-XUVXKRRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sugikurojin A is a natural product found in Cryptomeria japonica with data available.

Scientific Research Applications

1. Discovery and Structural Elucidation

  • Sugikurojins A-C were isolated from the black heartwood of Cryptomeria japonica. Sugikurojin A's structure was deduced as 19-hydroxy-6,7-dehydroferruginol through extensive NMR experiments (Arihara et al., 2004).
  • Sugikurojins I and J, and an abietane derivative, were also isolated from Cryptomeria japonica's bark. Sugikurojin I incorporates an abietane diterpene and a sesquiterpene, while Sugikurojin J is a peroxyester of hydroxyabietane diterpene (Yoshikawa et al., 2006).

2. Synthesis and Optimization

  • An efficient semisynthesis of antiprotozoal abietane diterpenoid (–)-sugikurojin A was developed, providing a convenient source for further biological studies (González-Cardenete & Zaragozá, 2016).

3. Novel Abietane Diterpenes

  • New abietane diterpenes, sugikurojins D, E, and F, and diterpenes incorporating cadinane were isolated from Cryptomeria japonica. Their structures were elucidated, revealing unique skeletons (Yoshikawa et al., 2006).

4. Other Research on Cryptomeria japonica

  • Several studies on Cryptomeria japonica, from physiological effects of touching the wood to genetic research and genome editing, have been conducted, though not directly related to Sugikurojin A. These include research on its physiological relaxation effects (Ikei & Miyazaki, 2020), genetic structure analyses (Tsumura & Ohba, 1994), and CRISPR/Cas9-mediated targeted mutagenesis studies (Nanasato et al., 2021).

properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(4bS,8S,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol

InChI

InChI=1S/C20H28O2/c1-13(2)15-10-14-6-7-18-19(3,12-21)8-5-9-20(18,4)16(14)11-17(15)22/h6-7,10-11,13,18,21-22H,5,8-9,12H2,1-4H3/t18-,19+,20+/m0/s1

InChI Key

NVXMKMSYGAERCC-XUVXKRRUSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCC[C@]3(C)CO)C)O

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)CO)C)O

synonyms

19-hydroxy-6,7-dehydroferruginol
sugikurojin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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